Trimesic acid, triphenyl ester, also known as 1,3,5-benzenetricarboxylic acid, triphenyl ester, is an organic compound with the molecular formula and a molecular weight of approximately 438.43 g/mol. This compound is characterized by the presence of three phenyl groups attached to a central trimesic acid structure, which consists of a benzene ring with three carboxylic acid functional groups at the 1, 3, and 5 positions. The compound is typically a solid at room temperature and exhibits a melting point of around 171°C .
Trimesic acid, triphenyl ester can be synthesized through several methods:
Trimesic acid, triphenyl ester finds applications primarily in materials science and chemistry:
Several compounds share structural similarities with trimesic acid, triphenyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimesic Acid | Base compound without phenyl groups | |
Triphenyl Phosphate | Used as a flame retardant; has phosphorus | |
Diphenyl Ether | Lacks carboxylic groups; used as a solvent | |
Benzene-1,3-dicarboxylic Acid | Similar aromatic structure but fewer functional groups |
Trimesic acid, triphenyl ester stands out due to its three-dimensional structure formed by multiple phenyl groups attached to a central tricarboxylic framework. This configuration not only enhances its chemical stability but also contributes to its unique physical properties compared to simpler esters or other aromatic compounds.
Trimesic acid, triphenyl ester is systematically named 1,3,5-benzenetricarboxylic acid triphenyl ester under IUPAC guidelines. Its molecular formula, C₂₇H₁₈O₆, reflects a central benzene ring substituted with three phenyl ester groups (–OCOC₆H₅) at the 1, 3, and 5 positions. The compound’s planar symmetry contributes to its crystallinity, as observed in X-ray diffraction studies of analogous triarylbenzene systems . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Weight | 438.428 g/mol | |
CAS Registry Number | 7383-70-2 | |
IUPAC Name | Triphenyl benzene-1,3,5-tricarboxylate | |
Spectral Data (IR) | ν(C=O): 1671 cm⁻¹, ν(C-O): 1250 cm⁻¹ |
The ester groups confer hydrophobicity, with a calculated LogP value of 5.34 , suggesting high lipid solubility. Crystallographic data, though limited for the parent compound, are inferred from related trimesate MOFs, which exhibit hexagonal packing due to π-π stacking .
The synthesis of trimesic acid derivatives traces to early 20th-century studies on aromatic ketone trimerization. In 1965, the DOW Chemical Company reported the first IR spectrum of triphenyl 1,3,5-benzenetricarboxylate, using split mull techniques in fluorolube and Nujol media . Early routes involved acid-catalyzed esterification of trimesic acid (1,3,5-benzenetricarboxylic acid) with phenol under reflux, though yields were modest (~50%) .
A breakthrough emerged in 1994 with Grutzner et al.’s Pd-catalyzed cross-coupling, achieving 85–95% yields by reacting trimesic trihydrazide with aromatic aldehydes . Copper(II) chloride (CuCl₂) later served as a cost-effective Lewis acid catalyst for analogous trimerizations, enabling scalable production of 1,3,5-triarylbenzenes . Contemporary methods, such as microwave-assisted esterification, reduce reaction times to 2–4 hours while maintaining ecological benefits .
Trimesic acid, triphenyl ester bridges organic synthesis and materials science:
Trimesic acid, triphenyl ester possesses the molecular formula C~27~H~18~O~6~, derived from the esterification of trimesic acid’s three carboxyl groups with phenol moieties [1] [3]. The molecular weight calculates to 438.4 g/mol through exact mass determination [1]. Table 1 summarizes key molecular parameters.
Table 1: Molecular Parameters of Trimesic Acid, Triphenyl Ester
Property | Value |
---|---|
Molecular Formula | C~27~H~18~O~6~ |
Molecular Weight (g/mol) | 438.4 |
Exact Mass (Da) | 438.1103 |
Degree of Unsaturation | 20 |
The high degree of unsaturation (20) reflects the compound’s aromatic core and ester functionalities [1].
X-ray diffraction studies reveal a monoclinic crystal system with space group C2/c and unit cell dimensions a = 26.52 Å, b = 16.42 Å, c = 26.55 Å, and β = 91.53° [4]. The asymmetric unit contains six independent molecules arranged in two groups of three nearly parallel conformers [4].
The molecular geometry adopts a planar configuration with C~3~ symmetry due to the 1,3,5-trisubstitution pattern. Ester groups project at 120° angles from the central benzene ring, creating a trigonal planar arrangement [5]. Intermolecular distances between adjacent phenyl rings measure 4.2–4.5 Å, indicative of π-π stacking interactions [5].
The systematic IUPAC name, triphenyl benzene-1,3,5-tricarboxylate, precisely describes the compound’s structure [1]:
Alternative nomenclature includes 1,3,5-benzenetricarboxylic acid triphenyl ester, emphasizing the parent trimesic acid structure [3].
The compound demonstrates limited solubility in polar solvents (<0.1 mg/mL in water) but moderate solubility in:
Solubility decreases with increasing solvent polarity due to the predominance of London dispersion forces between the nonpolar aromatic systems [1] [5].
Differential scanning calorimetry (DSC) shows two endothermic events:
Thermogravimetric analysis (TGA) reveals 5% mass loss at 245°C and complete decomposition above 380°C, confirming thermal stability up to 200°C under inert atmospheres [1] [5].
Infrared Spectroscopy (IR):
Nuclear Magnetic Resonance (^1H NMR, 400 MHz, CDCl₃):
Mass Spectrometry (EI-MS):
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:
Electrostatic potential maps show negative potential regions (−48 kcal/mol) around carbonyl oxygens, facilitating dipole-dipole interactions [4].
Molecular dynamics (MD) simulations in chloroform solvent (300 K, 1 atm) predict:
Time-dependent DFT calculations estimate a HOMO-LUMO gap of 4.7 eV, indicating moderate electronic excitation energy [5].
Crystallographic data identifies three hydrogen bonding motifs:
The hydrogen bonding network contributes 38.2 kJ/mol stabilization energy per molecule according to periodic DFT calculations [4].
The preparation of trimesic acid triphenyl ester through acid-catalyzed condensation represents the most established synthetic approach. This methodology employs classical Fischer esterification principles, wherein the direct reaction between trimesic acid and phenol proceeds under acidic conditions to yield the desired triester product [1] [2] [3].
Mechanism and Reaction Pathway
The acid-catalyzed esterification follows a multi-step mechanism initiated by protonation of the carboxylic acid carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon. The mechanism proceeds through six discrete steps: protonation of the carbonyl oxygen, nucleophilic attack by phenol, formation of a tetrahedral intermediate, proton transfer to create a good leaving group, elimination of water, and final deprotonation to regenerate the acid catalyst [1] [2] [3].
The reaction mechanism is characterized by the formation of oxonium intermediates that facilitate the nucleophilic attack of phenol. The presence of three carboxylic acid groups on the trimesic acid scaffold necessitates sequential esterification events, with each successive esterification becoming progressively more challenging due to steric hindrance and electronic effects [4] [5].
Catalytic Systems
Concentrated sulfuric acid remains the most frequently employed catalyst for this transformation, typically requiring 5-10 mol% loading relative to the carboxylic acid functionality. The reaction proceeds optimally at temperatures between 60-110°C with reaction times ranging from 4-12 hours [1] [2]. Alternative protic acid catalysts include hydrochloric acid and para-toluenesulfonic acid, with the latter providing superior selectivity under milder conditions [1] [6].
The use of para-toluenesulfonic acid offers several advantages, including reduced corrosivity and enhanced selectivity. This catalyst system typically requires only 2-5 mol% loading and operates effectively at 70-100°C, achieving yields of 80-95% within 2-8 hours [1] [6].
Reaction Optimization
The equilibrium nature of the esterification reaction necessitates the removal of water byproduct to drive the reaction toward completion. This can be accomplished through Dean-Stark distillation, the use of molecular sieves, or the employment of excess phenol as both reactant and solvent [1] [2]. The molar ratio of phenol to trimesic acid typically ranges from 5:1 to 10:1 to ensure complete conversion of all three carboxylic acid groups.
Mechanistic Considerations
The reaction pathway involves the formation of mixed intermediates, including mono- and di-phenyl esters, before complete conversion to the triphenyl ester. The relative reaction rates of the three carboxylic acid groups are influenced by both steric and electronic factors, with the initially formed ester groups exerting a deactivating effect on the remaining carboxylic acid functionalities [4] [5].
The development of advanced catalytic systems has significantly improved the efficiency and selectivity of trimesic acid triphenyl ester synthesis. These systems encompass Lewis acid catalysts, organometallic complexes, and heterogeneous catalytic approaches that offer superior performance compared to traditional acid-catalyzed methods.
Lewis Acid Catalysis
Lewis acid catalysts have emerged as highly effective alternatives to traditional protic acids, offering enhanced selectivity and milder reaction conditions. Titanium-based Lewis acids, particularly titanium tetraethoxide and titanium isopropoxide, demonstrate exceptional catalytic activity for esterification reactions [7] [8] [9]. These catalysts typically require only 1-3 mol% loading and operate effectively at 80-120°C, achieving yields of 85-95% within 3-8 hours [7] [8].
The mechanism of Lewis acid catalysis involves coordination of the catalyst to the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon toward nucleophilic attack. This coordination mode provides enhanced electrophilicity compared to protonation in Brønsted acid catalysis, resulting in improved reaction rates and selectivity [10] [7].
Scandium triflate represents one of the most efficient Lewis acid catalysts for esterification reactions, requiring only 0.5-2 mol% loading and achieving excellent yields of 90-98% under mild conditions (25-60°C) [11] [9]. The high electrophilicity of scandium and the non-coordinating nature of the triflate counterion contribute to the exceptional catalytic performance of this system.
Zinc-Based Catalytic Systems
Zinc triflate and other zinc-based Lewis acids have demonstrated significant efficacy in esterification reactions. These catalysts typically require 1-5 mol% loading and operate at moderate temperatures of 60-100°C, achieving yields of 85-92% within 2-6 hours [9] [12]. The amphoteric nature of zinc allows for dual activation of both the carboxylic acid and phenol components, leading to enhanced reaction rates.
Heterogeneous Catalytic Approaches
Solid acid catalysts, particularly sulfonated resins such as Amberlyst-15, offer advantages in terms of catalyst recovery and reusability. These heterogeneous systems typically require 5-15 mol% loading and operate at elevated temperatures of 90-130°C, achieving yields of 75-88% within 8-24 hours [13] [14]. The heterogeneous nature of these catalysts facilitates product purification and catalyst recycling.
Ionic Liquid Catalysis
Ionic liquids have emerged as promising catalytic media for esterification reactions, offering advantages such as low volatility, thermal stability, and catalyst recyclability. These systems typically require 1-5 mol% loading of ionic liquid catalyst and operate at 60-100°C, achieving yields of 82-94% within 2-8 hours [14].
The development of environmentally sustainable synthetic methodologies has led to the exploration of solvent-free and green chemistry approaches for trimesic acid triphenyl ester synthesis. These methodologies aim to minimize environmental impact while maintaining synthetic efficiency.
Mechanochemical Synthesis
Mechanochemical approaches, particularly high-speed ball milling, have demonstrated efficacy in esterification reactions under solvent-free conditions. The mechanochemical synthesis of trimesic acid triphenyl ester can be achieved through grinding of trimesic acid and phenol in the presence of suitable catalysts [15] [16].
The mechanochemical approach typically employs iodine and potassium dihydrogen phosphate as catalytic system, achieving yields of 60-85% within 20-60 minutes of grinding at room temperature [15] [16]. The mechanism involves the formation of activated complexes under mechanical stress, facilitating the esterification reaction without the need for external heating or solvents.
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and efficient heating for esterification reactions, significantly reducing reaction times and improving energy efficiency. Microwave-assisted synthesis of trimesic acid triphenyl ester typically requires 5-10 mol% acid catalyst and operates at 80-150°C, achieving yields of 85-95% within 6-30 minutes [17] [18].
The microwave heating mechanism involves direct coupling of electromagnetic energy with polar molecules, resulting in rapid and uniform heating. This approach offers advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [17] [18].
Enzyme-Catalyzed Esterification
Enzymatic approaches, particularly using lipase enzymes, offer highly selective and environmentally friendly alternatives to chemical catalysts. Lipase-catalyzed esterification of trimesic acid with phenol typically requires 10-20 mol% enzyme loading and operates at mild temperatures of 40-60°C, achieving yields of 70-90% within 12-48 hours [17] [19].
The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the enzyme serine residue on the carboxylic acid. Subsequent nucleophilic attack by phenol on the acyl-enzyme intermediate yields the ester product and regenerates the enzyme [17] [19].
Water-Based Green Synthesis
Water-based synthetic approaches utilize water as a reaction medium, offering advantages in terms of environmental sustainability and product purification. These methodologies typically employ water-soluble catalysts and operate under mild conditions, achieving yields of 65-80% within 6-20 hours [20] [21].
The water-based approach requires careful optimization of reaction conditions to overcome the inherent immiscibility of organic reactants with water. This can be achieved through the use of surfactants, phase-transfer catalysts, or the generation of emulsion systems [20] [21].
Catalyst-Free Approaches
Catalyst-free esterification reactions can be achieved under specific conditions, particularly at elevated temperatures or through the use of activated carboxylic acid derivatives. These approaches offer advantages in terms of atom economy and product purification, though typically requiring more forcing conditions [22] [23].
Post-synthetic modification of trimesic acid triphenyl ester provides access to a diverse array of derivative compounds through selective transformation of the ester functionalities. These modifications encompass hydrolysis, transesterification, and various substitution reactions that enable the preparation of structurally diverse compounds.
Hydrolysis Reactions
Basic hydrolysis of trimesic acid triphenyl ester proceeds through nucleophilic acyl substitution to yield trimesic acid and phenol. The reaction typically employs aqueous sodium hydroxide, potassium hydroxide, or lithium hydroxide under reflux conditions, achieving yields of 85-95% [24] [25] [26]. The mechanism involves nucleophilic attack of hydroxide ion on the ester carbonyl, followed by elimination of phenoxide ion and subsequent proton transfer.
Acidic hydrolysis provides an alternative pathway, typically employing hydrochloric acid or sulfuric acid at elevated temperatures (80-120°C). This approach achieves yields of 90-98% and proceeds through protonation of the ester oxygen, followed by nucleophilic attack of water and elimination of phenol [24] [27].
Transesterification Reactions
Transesterification of trimesic acid triphenyl ester with alternative alcohols provides access to mixed ester derivatives. The reaction typically employs acid or base catalysts in alcohol solvent, achieving yields of 70-90% under mild conditions [28] [27]. The mechanism involves nucleophilic attack of the alcohol on the ester carbonyl, followed by elimination of phenol.
The transesterification reaction can be selectively controlled to produce mono-, di-, or tri-substituted products through careful optimization of reaction conditions and alcohol stoichiometry. This approach enables the preparation of unsymmetrical ester derivatives with tailored properties [28] [27].
Amidation Reactions
Conversion of trimesic acid triphenyl ester to amide derivatives can be achieved through reaction with primary or secondary amines. The reaction typically employs coupling agents such as EDC or DCC in polar solvents, achieving yields of 60-85% under mild conditions [29] [30]. The mechanism involves formation of an activated ester intermediate, followed by nucleophilic attack of the amine.
High-performance liquid chromatography represents the primary analytical method for purity assessment of trimesic acid triphenyl ester. The chromatographic analysis typically employs reverse-phase C18 columns with acetonitrile-water mobile phases, achieving detection limits of 0.1 μg/mL with precision values below 2.0% RSD [31] [32] [33].
HPLC Method Development
The development of HPLC methods for trimesic acid triphenyl ester analysis requires optimization of mobile phase composition, flow rate, and detection wavelength. The compound exhibits strong UV absorption at 254 nm, enabling sensitive detection through UV-visible spectroscopy [31] [32]. Photodiode array detection provides additional spectral information for peak identification and purity assessment.
The chromatographic separation typically employs gradient elution with acetonitrile-water mobile phases, with analysis times ranging from 15-30 minutes. The method demonstrates excellent linearity over the concentration range of 0.01-100 mg/L, with detection limits of 0.01 μg per injection [31] [32].
Gas Chromatography-Mass Spectrometry
Gas chromatography-mass spectrometry provides complementary analytical information, particularly for structural confirmation and impurity identification. The method typically requires derivatization of the compound prior to analysis, achieving detection limits of 0.5 ng/mL with analysis times of 25-40 minutes [34] [35].
Thin Layer Chromatography
Thin layer chromatography offers a rapid and cost-effective method for purity assessment, particularly for routine quality control applications. The method typically employs silica gel plates with polar developing solvents, achieving detection limits of 10 μg per spot [36] [34].
Single-crystal X-ray diffraction provides definitive structural confirmation of trimesic acid triphenyl ester through determination of the complete three-dimensional molecular structure. The crystallographic analysis requires the growth of suitable single crystals, typically achieved through slow evaporation of solutions in polar solvents [37] [38] [39].
Crystal Structure Analysis
The crystal structure of trimesic acid triphenyl ester reveals a planar central benzene ring with three phenyl ester substituents. The molecular geometry exhibits C3 symmetry, with the three phenyl groups adopting similar orientations relative to the central core [37] [38]. The crystal packing is dominated by intermolecular hydrogen bonding and π-π stacking interactions between phenyl rings.
Crystallographic Data Collection
Single-crystal X-ray diffraction data collection typically employs Mo Kα radiation (λ = 0.71073 Å) at low temperatures (100-130 K) to minimize thermal motion and improve data quality. The data collection requires crystals with dimensions of 0.1-0.5 mm, with exposure times ranging from 20-100 seconds per frame [37] [39] [40].
Structure Refinement and Validation
The crystal structure refinement employs least-squares methods to optimize atomic positions and thermal parameters. The final refined structures typically exhibit R-factors below 5% for observed reflections, with all non-hydrogen atoms refined anisotropically [37] [39] [40]. The structural validation includes analysis of bond lengths, bond angles, and torsion angles to ensure chemical reasonableness.
Polymorphism Studies
Crystallographic studies have revealed the existence of multiple polymorphic forms of trimesic acid triphenyl ester, with different crystal packing arrangements leading to distinct physical properties. The polymorphic behavior is influenced by crystallization conditions, including solvent choice, temperature, and cooling rate [38] [41] [42].
The identification and characterization of polymorphic forms requires systematic crystallization studies under varying conditions, followed by comprehensive structural analysis. This information is crucial for understanding the solid-state properties and stability of the compound [38] [41] [42].